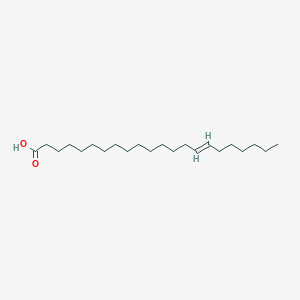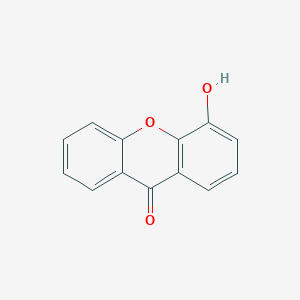
Copper;1,1,1-trifluoropentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
One common method to synthesize Copper;1,1,1-trifluoropentane-2,4-dione involves reacting 2,4-pentanedione with trifluoroacetic acid ester (TFEM) and copper(I) chloride (CuCl) in dichloromethane . The reaction mixture is then filtered and washed to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Copper;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with other metal ions such as nickel(II), cobalt(II), and iron(III).
Oxidation and Reduction: Can participate in redox reactions, although specific conditions and reagents vary.
Substitution Reactions: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve aqueous solutions at 25°C and 0.5 mol dm⁻³ ionic strength.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution Reactions: Often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, coordination reactions with nickel(II) yield nickel complexes, while oxidation reactions may produce copper(II) derivatives.
科学的研究の応用
Copper;1,1,1-trifluoropentane-2,4-dione has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of metal-based drugs.
作用機序
The mechanism of action of Copper;1,1,1-trifluoropentane-2,4-dione involves its ability to form stable complexes with metal ions. The compound reacts primarily with the enol tautomer of the β-diketone, while the keto-tautomer remains inert . This selective reactivity allows it to act as a chelating agent, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
Acetylacetone (AA): Similar structure but lacks the trifluoromethyl group.
Hexafluoroacetylacetone (HFAA): Contains six fluorine atoms, making it more electron-withdrawing than Copper;1,1,1-trifluoropentane-2,4-dione.
Uniqueness
This compound is unique due to its trifluoromethyl group, which enhances its thermal stability and solubility compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials.
特性
CAS番号 |
14324-82-4 |
|---|---|
分子式 |
C10H10CuF6O4 |
分子量 |
371.72 g/mol |
IUPAC名 |
copper;1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,9H,1H3; |
InChIキー |
DAWRQFGRHOWZRV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cu] |
異性体SMILES |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Cu] |
正規SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cu] |
Key on ui other cas no. |
14324-82-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)

![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)



